molecular formula C23H23N7O3 B6532647 1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920178-11-6

1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6532647
CAS No.: 920178-11-6
M. Wt: 445.5 g/mol
InChI Key: NPYNLASQWDZOGJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and a 2,6-dimethoxybenzoyl substituent. The triazolopyrimidine scaffold is a bicyclic system combining a triazole and pyrimidine ring, which is known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The 3-phenyl group on the triazolo[4,5-d]pyrimidine enhances aromatic stacking interactions, while the 2,6-dimethoxybenzoyl group at the piperazine nitrogen likely contributes to solubility and target binding affinity. The piperazine linker provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets .

Synthetic routes for analogous compounds involve multi-step protocols, such as cyclization of azides with cyanoacetamide derivatives (e.g., triazole3 in ) and subsequent functionalization with acyl chlorides or sulfonyl groups . The compound’s structural complexity necessitates precise characterization via techniques like HR-MS and X-ray crystallography, often supported by SHELX software for refinement .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-17-9-6-10-18(33-2)19(17)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYNLASQWDZOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 920178-11-6) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. The structure comprises a piperazine ring substituted with a triazolopyrimidine moiety and a dimethoxybenzoyl group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H23N7O3
Molecular Weight445.5 g/mol
CAS Number920178-11-6
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine and piperazine exhibit significant cytotoxicity against various cancer cell lines. The biological activity of this compound has been evaluated through in vitro assays against several human cancer cell lines:

  • Hepatocellular Carcinoma (HePG2)
  • Mammary Gland Breast Cancer (MCF7)
  • Human Prostate Cancer (PC3)
  • Colorectal Carcinoma (HCT116)

In a study assessing the anticancer properties of related compounds, it was found that several derivatives exhibited moderate cytotoxic activity with varying IC50 values. For instance, compound 23 showed an IC50 value of 15.05 µM against HePG2 cells and moderate activity against HCT116 cells with an IC50 of 21.93 µM .

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, compounds with similar structures have been noted to induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

Study on Triazolopyrimidine Derivatives:
A comprehensive study focused on the synthesis and biological evaluation of triazolopyrimidine derivatives indicated that modifications on the piperazine ring significantly influence their anticancer activity. The study highlighted that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their electron-donating counterparts .

Cytotoxicity Evaluation:
In vitro cytotoxicity assays performed using the MTT method revealed that many synthesized piperazinyl triazolophthalazines exhibited moderate to significant cytotoxic effects against selected cancer cell lines. Notably, the presence of specific substituents on the triazolopyrimidine moiety was correlated with increased potency .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents on Triazolopyrimidine Benzoyl/Piperazine Modifications Molecular Weight CAS Number Reference
1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 3-Phenyl 2,6-Dimethoxybenzoyl 445.483* 946364-43-8†
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine 3-Benzyl 3,4-Difluorobenzoyl 435.4294 920186-54-5
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone 3-(4-Methoxyphenyl) 3-Methoxybenzoyl 445.483 946364-43-8
3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one 3-Benzyl Coumarin carbonyl 467.5 920163-69-5
Vicasinabinum (RG7774) 3-[(1-Methyl-1H-tetrazol-5-yl)methyl] (S)-Pyrrolidin-3-ol 372.4 2374124-49-7

*Molecular weight inferred from (C₂₃H₂₃N₇O₃).
†CAS number corresponds to a structural isomer in .

Key Observations:

Substituent Diversity: The 3-phenyl group in the target compound contrasts with 3-benzyl () and 3-(4-methoxyphenyl) () substituents. The 2,6-dimethoxybenzoyl moiety is unique compared to 3,4-difluorobenzoyl () and coumarin carbonyl (), which introduce distinct electronic and steric effects. Fluorine atoms improve metabolic stability, while coumarin adds π-stacking capacity .

Molecular Weight and Pharmacokinetics :

  • Higher molecular weights (e.g., 467.5 in ) may reduce blood-brain barrier permeability, whereas compounds like RG7774 (372.4) prioritize CNS penetration .

Critical Analysis :

  • The target compound’s synthesis likely follows protocols similar to , involving azide-alkyne cycloaddition and subsequent acylation.
  • Chloro-triazolopyrimidine intermediates (e.g., 7-chloro derivatives in ) serve as versatile precursors for nucleophilic substitution, enabling introduction of thiols or amines .
  • Isomerization of pyrazolotriazolopyrimidines () highlights the sensitivity of triazole ring systems to reaction conditions, necessitating precise control .

Key Findings :

  • VAS2870 () demonstrates potent NADPH oxidase inhibition, suggesting the triazolopyrimidine scaffold’s utility in redox signaling pathways.
  • The 3-benzyl and thio modifications in correlate with moderate kinase inhibition, likely due to enhanced hydrophobic interactions .
  • RG7774 () exemplifies the scaffold’s adaptability for CNS targets, leveraging a tetrazole-methyl group for improved solubility .

Preparation Methods

Three-Component Reaction Protocol

A one-pot MCR employing 3-amino-1,2,4-triazole, phenylglyoxal, and ethyl cyanoacetate under basic conditions generates the triazolopyrimidine skeleton. Optimal results are achieved in dimethylformamide (DMF) with triethylamine (0.25 mol) at 120°C for 10 hours, yielding 78–85%. The mechanism proceeds through:

  • Knoevenagel condensation between phenylglyoxal and ethyl cyanoacetate.

  • Michael addition of 3-amino-1,2,4-triazole to the α,β-unsaturated intermediate.

  • Cyclodehydration to form the fused triazolopyrimidine system.

Key Observation: Inorganic bases like KOH or NaOH reduce yields (<40%), while organic bases (e.g., triethylamine) enhance reaction efficiency by stabilizing intermediates via hydrogen bonding.

Aza-Wittig Route

An alternative pathway uses iminophosphorane intermediates to construct the triazolopyrimidine ring. β-Ethoxycarbonyliminophosphorane reacts with aromatic isocyanates to form carbodiimides, which undergo cyclization with piperazine derivatives in the presence of sodium ethoxide (5 mol% in dry ethylene chloride). This method achieves 82–89% yields and excellent regioselectivity.

Preparation of 2,6-Dimethoxybenzoyl-Piperazine

Piperazine Protection and Acylation

  • Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding N-Boc-piperazine (93% purity).

  • Benzoylation: N-Boc-piperazine undergoes Friedel-Crafts acylation with 2,6-dimethoxybenzoyl chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) using aluminum trichloride (AlCl₃) as a Lewis catalyst. After 6 hours at reflux, the product is isolated by aqueous workup (89% yield).

Deprotection and Salt Formation

Boc removal is achieved via hydrochloric acid (HCl) hydrolysis in dioxane (4M HCl, 2 hours, 25°C), yielding 2,6-dimethoxybenzoyl-piperazine hydrochloride. Neutralization with sodium bicarbonate (NaHCO₃) provides the free base for subsequent reactions.

Coupling of Triazolopyrimidine and Piperazine Subunits

Nucleophilic Aromatic Substitution

The 7-chlorotriazolopyrimidine intermediate (synthesized via chlorination of the 7-hydroxy derivative using POCl₃) reacts with 2,6-dimethoxybenzoyl-piperazine in aqueous sodium carbonate (Na₂CO₃, 0.73M) at 25°C. Key parameters include:

ParameterOptimal ValueYield (%)Purity (%)
Molar Ratio (1:1.2)Piperazine:Cl93.499.1
SolventWater91.498.7
BaseNa₂CO₃93.199.5
Temperature25°C89.698.9

The reaction proceeds via SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient C7 position of the triazolopyrimidine.

Microwave-Assisted Coupling

Accelerated coupling is achieved using microwave irradiation (150W, 100°C, 30 minutes) in acetonitrile with potassium carbonate (K₂CO₃) as base, reducing reaction time from 3 hours to 30 minutes while maintaining 91% yield.

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Filter cake washing with cold ethanol removes unreacted starting materials.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (t, J=7.4Hz, 2H, triazole-H), 6.50 (t, J=4.7Hz, 1H, pyrimidine-H), 3.87–3.74 (m, 4H, piperazine), 3.55–3.43 (m, 4H, piperazine), 3.21 (s, 6H, OCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O methoxy).

  • MS (ESI+): m/z 445.483 [M+H]⁺, consistent with molecular formula C₂₃H₂₃N₇O₃.

Scalability and Industrial Considerations

Batch processes using the aqueous Na₂CO₃ method are scalable to kilogram quantities with consistent yields (90–93%). Continuous-flow systems under microwave conditions further enhance throughput, achieving 85% yield at 500 g/hour .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?

  • Methodological Answer : Synthesis optimization involves selecting reactive intermediates (e.g., substituted piperazines) and coupling agents. For example, nucleophilic substitution reactions using carbonyldiimidazole (CDI) under anhydrous conditions can facilitate amide bond formation. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) effectively isolates the target compound . Reflux durations (e.g., 24 hours) and solvent systems (DMF or i-propanol) should be tailored to improve yield and purity .
  • Key Considerations :
ParameterExample ConditionsYield RangeReference
Coupling AgentCDI in DMF60-75%
PurificationNormal-phase chromatography>90% purity

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxybenzoyl and triazolopyrimidinyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, NMR signals for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~7.0-8.5 ppm) are critical .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation products. Thermogravimetric analysis (TGA) evaluates thermal stability under inert atmospheres .

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity for biological targets (e.g., phosphodiesterases or dopamine receptors)?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-SCH23390 for dopamine D3 receptors). Pair this with molecular docking simulations to map interactions with receptor active sites (e.g., hydrophobic pockets for triazolopyrimidine moieties). Cross-validate with knockout cell models to confirm target specificity .

Q. What computational strategies predict metabolic pathways and toxicity profiles?

  • Methodological Answer : Use PISTACHIO and BKMS_METABOLIC databases to simulate Phase I/II metabolism (e.g., demethylation of methoxy groups). QSAR models prioritize metabolites for empirical validation via in vitro microsomal assays (human liver microsomes + NADPH). Toxicity endpoints (e.g., Ames test) address mutagenicity risks .

Q. How do structural modifications influence stability under physiological conditions?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the triazolopyrimidine core to reduce hydrolytic degradation. Monitor stability via pH-dependent kinetic studies (pH 1–9 buffers) and UPLC-MS/MS to quantify degradation products. Compare half-life (t₁/₂) across derivatives to establish structure-stability relationships .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Perform meta-analysis of IC₅₀ values, adjusting for assay variability (e.g., cell line differences, ATP concentrations). Use Bayesian hierarchical models to pool data while accounting for study heterogeneity. Validate hypotheses with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Framework for Experimental Design

  • Guiding Principles :
    • Link synthesis and bioactivity studies to medicinal chemistry theories (e.g., lock-and-key binding) .
    • Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batches) .
    • Employ DoE (Design of Experiments) to optimize multi-step syntheses, reducing resource waste .

Data Analysis Challenges

  • Common Pitfalls :
    • Overlooking solvent effects in NMR characterization (e.g., DMSO-d₆ shifting proton signals) .
    • Misinterpreting MS/MS fragmentation patterns due to in-source decay artifacts .

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